Arg-Lys-Arg-Ala-Arg-Lys-Glu

概要

説明

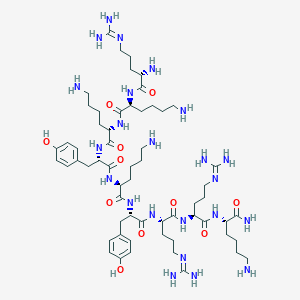

The peptide “Arg-Lys-Arg-Ala-Arg-Lys-Glu” is a sequence of seven amino acids. Each amino acid in the sequence is represented by a three-letter abbreviation: Arg (Arginine), Lys (Lysine), Ala (Alanine), and Glu (Glutamic Acid). These are all standard amino acids that play various roles in biological processes .

Chemical Reactions Analysis

Peptides can participate in various chemical reactions, often facilitated by enzymes. For example, peptide bonds can be formed or broken, and side chains can be modified. The specific chemical reactions that this peptide might undergo would depend on its environment and the presence of other molecules .

Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are influenced by its amino acid sequence. For example, the peptide’s charge, hydrophobicity, and ability to form hydrogen bonds can affect its solubility, stability, and interactions with other molecules. According to PubChem, the molecular weight of a similar peptide “Lys-Arg-Ala” is 373.45 g/mol .

科学的研究の応用

リン酸化と脱リン酸化の調節

PKG阻害ペプチドとして知られる化合物「Arg-Lys-Arg-Ala-Arg-Lys-Glu」は、PKG(cGMP依存性タンパク質キナーゼ)の生物学的活性を制御するために使用されます。 これは、さまざまな細胞機能にとって重要なリン酸化と脱リン酸化のプロセスを調節するアプリケーションで主に使用されます .

血管新生

PKGの阻害は、血管新生(既存の血管から新しい血管が形成されること)に影響を与える可能性があります。 このプロセスは、傷の治癒と、傷害後または疾患状態での組織への血流の回復に不可欠です .

平滑筋機能

平滑筋器官におけるPKG-Iに対するペプチドの阻害効果は、血管拡張(血管壁の弛緩)を減少させる可能性があります。 これは、血圧の制御と関連する心血管疾患の治療に対する影響を意味します .

消化管運動

腸内でのPKG-II阻害は、腸の運動を遅らせる可能性があり、過敏性腸症候群や慢性便秘などの特定の消化器疾患に対する治療アプローチを提供する可能性があります .

下痢の予防

腸内でのPKG-IIを阻害することにより、ペプチドは毒素誘発性の下痢を防ぐ可能性があり、細菌感染によってしばしば引き起こされるこの状態に対する潜在的な治療法を提供します .

骨の成長

PKG-IIは骨の成長にも関与しているため、阻害剤は骨の成長と発達を研究したり、骨関連の病気の治療に役立つ可能性があります .

がん研究

さまざまながん細胞において、PKGの阻害は増殖を抑制し、アポトーシス(プログラムされた細胞死のプロセス)に影響を与える可能性があります。 これは、腫瘍の成長を理解し、抗がん療法を開発するための癌研究における潜在的な応用を示唆しています .

Safety and Hazards

Like any chemical substance, peptides can pose safety hazards depending on their properties and how they are handled. For example, dust formation should be avoided, and personal protective equipment should be used when handling peptides. Contact with skin and eyes should be avoided, and adequate ventilation should be ensured .

作用機序

Target of Action

The primary target of the PKG inhibitor peptide, also known as “Arg-Lys-Arg-Ala-Arg-Lys-Glu”, is the cGMP-dependent protein kinase (PKG) . PKG is part of the protein kinase enzyme family, which plays a pivotal role in almost every aspect of cellular function, including cellular metabolism, division, proliferation, transcription, movement, and survival . PKG is widely distributed in various systems and tissues throughout the body and is highly related to the pathogenesis and progression of various kinds of diseases .

Mode of Action

The PKG inhibitor peptide is an ATP-competitive inhibitor of PKG . It works by binding to the ATP binding site of the PKG enzyme, preventing ATP from binding and thus inhibiting the enzyme’s activity . This peptide is a potent, heat-stable, and specific inhibitor of PKG .

Biochemical Pathways

PKG functions by phosphorylating proteins, which is balanced with dephosphorylation by phosphoprotein phosphatases, making phosphorylation-dephosphorylation an effective regulatory process . The inhibition of PKG by the PKG inhibitor peptide can block PKG-mediated phosphorylase activation , affecting the balance of this process and thus influencing the biochemical pathways in which PKG is involved.

Pharmacokinetics

For instance, it has been shown that the peptide selectively inhibited PKG Iα and Iβ at a concentration of 2 nM with an IC50 of 8 nM .

Result of Action

The inhibition of PKG by the PKG inhibitor peptide can result in various molecular and cellular effects. For instance, it has been demonstrated that the peptide can block PKG-mediated phosphorylase activation . This can influence various cellular functions, including cellular metabolism, division, proliferation, transcription, movement, and survival .

Action Environment

The action, efficacy, and stability of the PKG inhibitor peptide can be influenced by various environmental factors. For example, the peptide’s inhibitory effects on PKG can vary depending on the cellular environment . It’s also important to note that the peptide’s effects can be influenced by its concentration .

生化学分析

Biochemical Properties

Arg-Lys-Arg-Ala-Arg-Lys-Glu: plays a crucial role in biochemical reactions by acting as a competitive inhibitor of PKG. It interacts with the catalytic subunit of PKG, preventing the phosphorylation of synthetic peptide substrates . The peptide has a Ki value of 86 µM for PKG, indicating its binding affinity . Additionally, it competitively inhibits the phosphorylation of peptides and histones by the catalytic subunit of cyclic AMP-dependent protein kinase (PKA), with a Ki value of 550 µM . This interaction highlights the peptide’s selectivity and effectiveness in inhibiting PKG over PKA.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. By inhibiting PKG, the peptide influences cell signaling pathways, gene expression, and cellular metabolism. In smooth muscle cells, PKG promotes the opening of calcium-activated potassium channels, leading to cell hyperpolarization and relaxation . The inhibition of PKG by this peptide can therefore affect these processes, potentially altering muscle contraction and relaxation dynamics. Additionally, PKG inhibition can impact the activity of phospholipase C, reducing the liberation of stored calcium ions .

Molecular Mechanism

The molecular mechanism of This compound involves its competitive inhibition of PKG. The peptide binds to the active site of PKG, preventing the phosphorylation of downstream substrates . This inhibition is achieved through the peptide’s structural similarity to the natural substrate, allowing it to compete effectively for the binding site . The inhibition of PKG leads to reduced phosphorylation of target proteins, thereby modulating various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of the peptide are critical factors influencing its long-term effects on cellular function. Studies have shown that PKG inhibitors, including this peptide, can exhibit varying degrees of stability and effectiveness depending on the experimental conditions . Long-term exposure to the peptide may lead to sustained inhibition of PKG activity, affecting cellular processes such as muscle contraction and gene expression .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the peptide effectively inhibits PKG activity, leading to changes in cellular signaling and function . At higher doses, the peptide may exhibit toxic or adverse effects, potentially disrupting normal cellular processes . Studies have shown that the peptide can protect photoreceptors and retinal ganglion cells in animal models of retinal degeneration, highlighting its therapeutic potential at appropriate dosages .

Metabolic Pathways

This compound: is involved in metabolic pathways regulated by PKG. PKG plays a central role in the nitric oxide/cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates various biological functions such as smooth muscle contraction and cardiac function . By inhibiting PKG, the peptide can modulate these pathways, affecting metabolic flux and metabolite levels . The peptide’s interaction with PKG highlights its potential to influence key metabolic processes.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are essential for its function. The peptide is likely transported through cellular membranes and distributed to specific compartments where PKG is active . The interaction with transporters or binding proteins may facilitate its localization and accumulation in target tissues . Understanding the peptide’s transport and distribution mechanisms is crucial for optimizing its therapeutic applications.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. PKG is localized in various cellular compartments, including the cytosol and membrane-bound regions . The peptide’s ability to inhibit PKG in these compartments can influence its overall effectiveness. Additionally, targeting signals or post-translational modifications may direct the peptide to specific organelles, enhancing its inhibitory effects .

特性

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H74N18O10/c1-21(29(59)52-26(13-8-20-50-38(46)47)33(63)54-24(11-3-5-17-40)34(64)56-27(35(65)66)14-15-28(57)58)51-31(61)25(12-7-19-49-37(44)45)55-32(62)23(10-2-4-16-39)53-30(60)22(41)9-6-18-48-36(42)43/h21-27H,2-20,39-41H2,1H3,(H,51,61)(H,52,59)(H,53,60)(H,54,63)(H,55,62)(H,56,64)(H,57,58)(H,65,66)(H4,42,43,48)(H4,44,45,49)(H4,46,47,50)/t21-,22-,23-,24-,25-,26-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKSKNTVYYVIMZ-DUJSLOSMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H74N18O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82801-73-8 | |

| Record name | Arginyl-lysyl-arginyl-alanyl-arginyl-lysyl-glutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082801738 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)